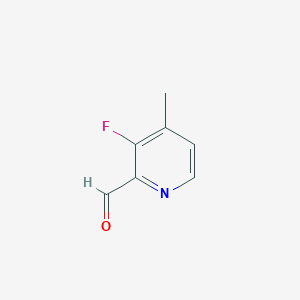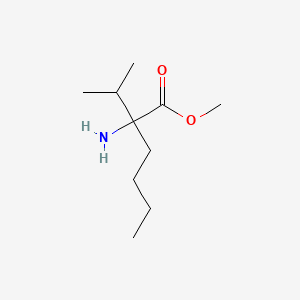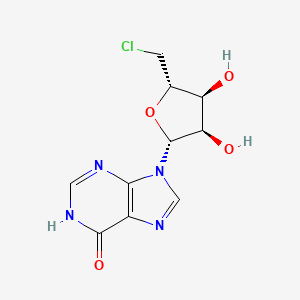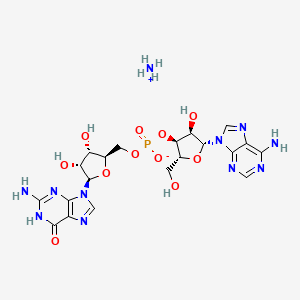
4-(Trifluoromethyl)pyrimidin-5-amine
Overview
Description
4-(Trifluoromethyl)pyrimidin-5-amine is a chemical compound with the CAS Number: 1092299-22-3 . It has a molecular weight of 163.1 and its IUPAC name is 4-(trifluoromethyl)-5-pyrimidinamine .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives has been a hot topic in the pesticide field for many years because of their excellent biological activity . A series of novel pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, and HRMS .Molecular Structure Analysis
The InChI code of 4-(Trifluoromethyl)pyrimidin-5-amine is 1S/C5H4F3N3/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H,9H2 . The compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)pyrimidin-5-amine is a solid substance . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including 4-(Trifluoromethyl)pyrimidin-5-amine, have been found to exhibit a range of pharmacological effects, including anti-inflammatory properties . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Inhibitors of NF-κB and AP-1
Some 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides, which are structurally related to 4-(Trifluoromethyl)pyrimidin-5-amine, have been identified as inhibitors of NF-κB and AP-1 . These are important transcription factors involved in inflammatory responses and other cellular processes.
Antioxidant Properties
Pyrimidines, including 4-(Trifluoromethyl)pyrimidin-5-amine, are known to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antimicrobial Applications
Pyrimidines have been found to exhibit antibacterial, antiviral, and antifungal properties . This makes 4-(Trifluoromethyl)pyrimidin-5-amine potentially useful in the development of new antimicrobial drugs.
Antituberculosis Applications
Pyrimidines have also been found to exhibit antituberculosis properties . This suggests that 4-(Trifluoromethyl)pyrimidin-5-amine could be used in the development of new drugs for the treatment of tuberculosis.
Applications in Cancer Treatment
The FDA has approved several drugs containing trifluoromethyl groups for the treatment of various types of cancer . Given the structural similarity of 4-(Trifluoromethyl)pyrimidin-5-amine to these compounds, it may also have potential applications in cancer treatment.
Mechanism of Action
Target of Action
The primary target of 4-(Trifluoromethyl)pyrimidin-5-amine is the Dihydroorotate dehydrogenase (quinone), a mitochondrial enzyme . This enzyme plays a crucial role in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA in cells .
Mode of Action
It is likely that the compound binds to the active site of the enzyme, inhibiting its function . This inhibition disrupts the normal biosynthesis of pyrimidines, leading to a decrease in DNA and RNA synthesis, which can affect cell growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by 4-(Trifluoromethyl)pyrimidin-5-amine is the de novo pyrimidine biosynthesis pathway . By inhibiting the Dihydroorotate dehydrogenase (quinone) enzyme, the compound disrupts this pathway, leading to a decrease in the production of pyrimidines . This can have downstream effects on various cellular processes, including DNA replication, RNA transcription, and protein synthesis, all of which require pyrimidines .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The inhibition of the Dihydroorotate dehydrogenase (quinone) enzyme by 4-(Trifluoromethyl)pyrimidin-5-amine leads to a decrease in the synthesis of pyrimidines . This can result in a decrease in DNA and RNA synthesis, affecting cell growth and proliferation . The exact molecular and cellular effects of this action can vary depending on the specific cell type and the physiological context .
Action Environment
The action, efficacy, and stability of 4-(Trifluoromethyl)pyrimidin-5-amine can be influenced by various environmental factors. Factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s stability and its interaction with its target enzyme .
Safety and Hazards
Future Directions
The development of new agrochemicals in which both nontarget resistance and target resistance have not evolved is a consensus . Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides .
properties
IUPAC Name |
4-(trifluoromethyl)pyrimidin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-5(7,8)4-3(9)1-10-2-11-4/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOOSABRNOEZOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652856 | |
| Record name | 4-(Trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)pyrimidin-5-amine | |
CAS RN |
1092299-22-3 | |
| Record name | 4-(Trifluoromethyl)pyrimidin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,2,2-trimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propanamide](/img/structure/B1498366.png)







![3,6-Bis(2,2'-bithiophene-5-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1498395.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)

![Carbamic acid, N-(2-bromo-5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)-, 1,1-dimethylethyl ester](/img/structure/B1498398.png)